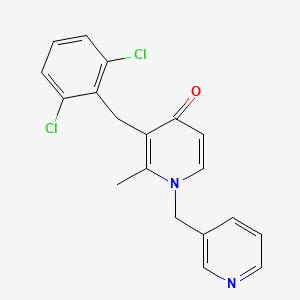

3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a pyridinylmethyl group, and a pyridinone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-4(1H)-pyridinone with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Synthetic Reactions and Pathways

The compound’s synthesis involves multistep reactions optimized for regioselectivity and yield. Key steps include:

Core Pyridinone Formation

The pyridinone ring is synthesized via Knorr-type cyclization or condensation reactions using precursors like ethyl acetoacetate and ammonia derivatives . For example:

-

Condensation : Ethyl 3-aminocrotonate reacts with activated malonate derivatives to form the pyridinone core .

-

Cyclization : Dimethyl 3-oxopentanedioate undergoes cyclization with primary amines under catalytic conditions .

1.2.1 Alkylation at the 1-Position

The pyridinylmethyl group is introduced via alkylation using 3-(chloromethyl)pyridine or similar agents. Conditions include:

-

Protecting Groups : Benzyl or tert-butyl groups prevent unwanted side reactions at the pyridinone oxygen.

1.2.2 Dichlorobenzyl Substitution

The 2,6-dichlorobenzyl group is attached through nucleophilic aromatic substitution (SNAr) or Ullmann coupling :

-

SNAr : Activated by electron-withdrawing chlorine substituents, enabling substitution with benzyloxy intermediates .

-

Catalysts : CuI or Pd-based catalysts enhance coupling efficiency .

Reaction Optimization

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Solvent | Acetonitrile, DMF, or THF | Enhances solubility of intermediates |

| Temperature | 80–120°C | Accelerates alkylation/SNAr rates |

| Catalysts | KI, CuI, or Pd(PPh₃)₄ | Facilitates coupling reactions |

| Protecting Groups | Benzyl, tert-butyl | Prevents oxidation or side reactions |

Side Reactions and Mitigation

-

Reduction of Chlorine Substituents : Occurs under strong reducing conditions (e.g., LiAlH₄). Mitigated by using milder reductants like NaBH₄.

-

Pyridinone Ring Oxidation : The 4(1H)-pyridinone moiety is sensitive to oxidative agents. Inert atmospheres (N₂/Ar) are employed during synthesis .

Pyridinone Core

-

Acid-Base Properties : The NH group (pKa ~8–10) can deprotonate under basic conditions, enabling alkylation or acylation .

-

Coordination Chemistry : The ketone oxygen acts as a Lewis base, forming complexes with metal ions (e.g., Fe³⁺, Cu²⁺) .

Dichlorobenzyl Group

-

Electrophilic Aromatic Substitution : Chlorine atoms direct further substitution to the para position, though steric hindrance limits reactivity .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis .

Pyridinylmethyl Substituent

-

Quaternization : Reacts with methyl iodide to form N-methylpyridinium salts, enhancing water solubility.

-

Oxidation : Converts to pyridine N-oxide derivatives under strong oxidizing conditions (e.g., mCPBA) .

Pharmacologically Relevant Modifications

The compound’s structure-activity relationship (SAR) studies highlight critical reactive sites:

-

Position 1 (Pyridinylmethyl) : Larger substituents here reduce mineralocorticoid receptor affinity.

-

Position 3 (Dichlorobenzyl) : Electron-withdrawing groups enhance metabolic stability .

Analytical Characterization

Reaction progress and purity are monitored using:

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone exhibits significant biological activities, particularly:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to standard antibiotics .

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

- Antioxidant Effects : Its ability to scavenge free radicals contributes to its potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Efficacy

A study highlighted the antimicrobial properties of derivatives similar to this compound. Compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating MIC values ranging from 4–20 μmol/L. Notably, certain derivatives exhibited greater potency than established antibiotics like cefotaxime .

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death. This suggests that further exploration could lead to the development of new anticancer therapies based on this scaffold .

Mecanismo De Acción

The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

- 3-(2,6-dichlorobenzyl)-1-(3-pyridinylmethyl)-4(1H)-pyridinone

Uniqueness

3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone is unique due to the presence of both the dichlorobenzyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Actividad Biológica

3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. Its unique molecular structure, characterized by a pyridinone core and various substituents, contributes to its reactivity and biological efficacy.

- Molecular Formula : C19H16Cl2N2O

- Molecular Weight : 359.25 g/mol

- Structure : The compound features a dichlorobenzyl group and a pyridinylmethyl moiety, which are critical for its biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Pyridinone derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit protein kinases associated with cancer progression, leading to reduced cell viability in tumor models .

- Antimicrobial Effects : The compound has been reported to possess antibacterial and antifungal properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

- Anti-inflammatory Properties : Pyridinones are known for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells. This is supported by findings showing that pyridinone derivatives can bind effectively to the ATP-binding pocket of kinases .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby preventing the proliferation of cancer cells .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(pyridin-3-ylmethyl)pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O/c1-13-15(10-16-17(20)5-2-6-18(16)21)19(24)7-9-23(13)12-14-4-3-8-22-11-14/h2-9,11H,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUNPOZSXKDKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CN=CC=C2)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.